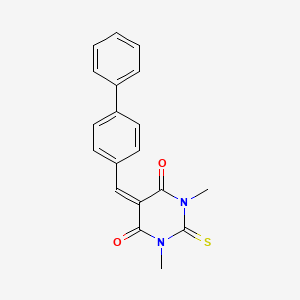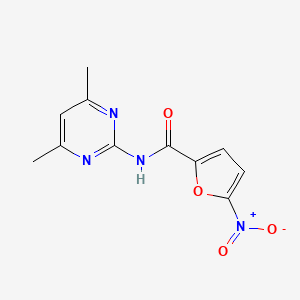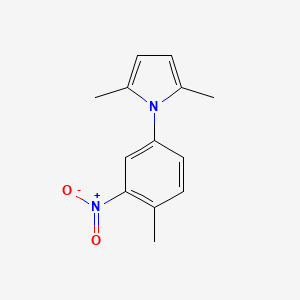![molecular formula C17H16N2O3 B5834663 4-[2-(4-Methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B5834663.png)
4-[2-(4-Methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is of significant interest due to its potential biological activities and applications in various scientific fields. The structure of this compound includes a quinoxaline core, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:
Formation of 2-(4-Methoxyphenyl)acetyl chloride: This is achieved by reacting 2-(4-methoxyphenyl)acetic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Reduction: The final step involves the reduction of the quinoxaline derivative to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different substituents.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted quinoxaline and tetrahydroquinoxaline derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-[2-(4-Methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(4-Methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoxaline core and exhibit comparable biological activities.
2-(4-Methoxyphenyl)acetamide: This compound has a similar methoxyphenyl group and is used in similar applications.
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-8-6-12(7-9-13)10-17(21)19-11-16(20)18-14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBILPNQZZAHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-Chloro-4-fluoroanilino)methyl]-2,6-dimethoxyphenol](/img/structure/B5834581.png)


![1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE](/img/structure/B5834618.png)


![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)
![1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)

![3-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-2H-1??,2-benzothiazole-1,1-dione](/img/structure/B5834666.png)
![2-(BENZYLSULFANYL)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B5834667.png)

![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)
![N-[(2,6-dichlorophenyl)methyl]-3,5-dimethoxyaniline](/img/structure/B5834689.png)
